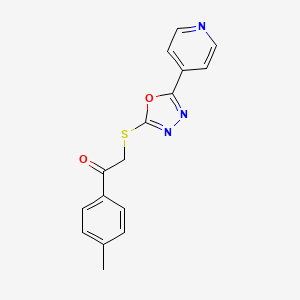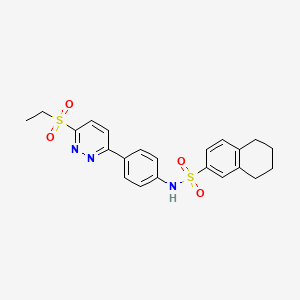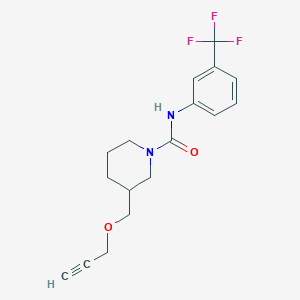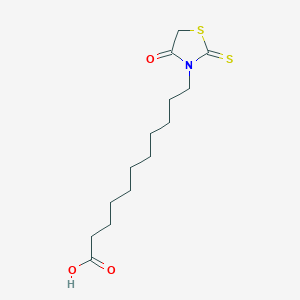
11-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid is a compound that belongs to the class of thiazolidines, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
作用机制
Target of Action
The primary target of 11-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid is the aldose reductase (ALR2) enzyme . This enzyme plays a crucial role in the polyol pathway, a two-step process that converts glucose to fructose. Inhibiting ALR2 can help manage complications of diabetes, such as cataracts, retinopathy, and neuropathy .
Mode of Action
The compound interacts with its target, ALR2, by binding to the enzyme’s active site. Molecular docking simulations identified His110, Trp111, Tyr48, and Leu300 as the crucial interaction counterparts responsible for the high-affinity binding . This binding inhibits the enzyme’s activity, thereby disrupting the conversion of glucose to sorbitol in the polyol pathway .
Biochemical Pathways
The inhibition of ALR2 affects the polyol pathway . Under normal physiological conditions, this pathway plays a minor role in glucose metabolism. In hyperglycemic conditions, such as in individuals with diabetes, the activity of this pathway increases, leading to an accumulation of sorbitol, which can cause osmotic damage and oxidative stress .
Pharmacokinetics
The compound’s lipophilicity, a key determinant of absorption, distribution, metabolism, and excretion (adme) properties, has been studied . Lipophilic compounds generally have better absorption and can cross biological membranes more easily. Future studies should focus on the compound’s ADME properties to fully understand its bioavailability.
Result of Action
The inhibition of ALR2 by this compound can help manage hyperglycemia-induced complications. By disrupting the polyol pathway, the compound prevents the accumulation of sorbitol, thereby potentially mitigating osmotic damage and oxidative stress .
Action Environment
The action of this compound is influenced by the biochemical environment. For instance, the compound’s efficacy in inhibiting ALR2 may be enhanced in a hyperglycemic environment due to the increased activity of the polyol pathway
准备方法
The synthesis of 11-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid typically involves the reaction of stearic acid with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3). This reaction produces a thiadiazole intermediate, which is then chlorinated with chloroacetyl chloride and further reacted with potassium thiocyanate (KSCN) to yield the final product . Industrial production methods may involve similar steps but are optimized for higher yields and purity.
化学反应分析
11-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions typically involve reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
科学研究应用
11-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored for its potential therapeutic effects in treating diseases such as cancer and infections.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
相似化合物的比较
11-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid can be compared with other thiazolidine derivatives, such as:
- 11-(5-(2-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid
- 11-((5Z)-5-(2,6-Dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid
- 11-((5Z)-5-(2,4-Dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid These compounds share similar structural features but differ in their substituents, which can affect their biological activities and applications .
属性
IUPAC Name |
11-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)undecanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3S2/c16-12-11-20-14(19)15(12)10-8-6-4-2-1-3-5-7-9-13(17)18/h1-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCNAENFVLXBQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)CCCCCCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
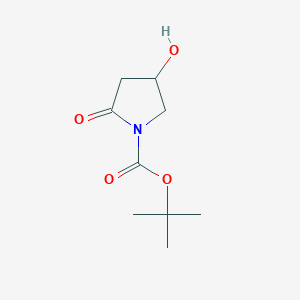
![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2811069.png)
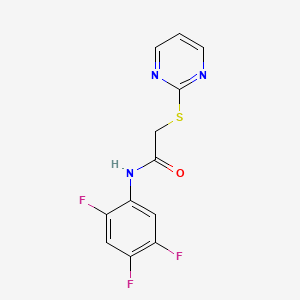


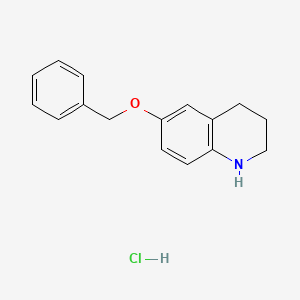
![3-(4-Chlorophenyl)-5-{1-[(2-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B2811074.png)
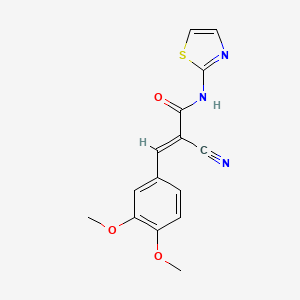
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide](/img/structure/B2811077.png)
![6-hydroxy-2-[(Z)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one](/img/structure/B2811080.png)
![[1-(6-Methoxypyridin-2-yl)piperidin-3-yl]methanamine;dihydrochloride](/img/structure/B2811082.png)
